Molecular Weight and Lipophilicity Differentiate Pharmacokinetic Space
Replacing the piperidinylethylthio side chain with an isopropylthio group reduces molecular weight but leaves lipophilicity essentially unchanged, indicating that the target compound adds significant steric bulk and hydrogen-bonding capacity without altering logP. The target compound has a molecular weight of 306.4 g/mol and XLogP3 of 1.5, whereas the isopropylthio analog (CAS 1021254-37-4) has a molecular weight of 237.3 g/mol and identical XLogP3 of 1.5 [1][2].
| Evidence Dimension | Computed molecular weight and XLogP3 |
|---|---|
| Target Compound Data | MW = 306.4 g/mol; XLogP3 = 1.5 |
| Comparator Or Baseline | N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide (MW = 237.3 g/mol; XLogP3 = 1.5) |
| Quantified Difference | ΔMW = +69.1 g/mol; ΔXLogP3 = 0 |
| Conditions | Computed by PubChem 2.1 (XLogP3 3.0) |
Why This Matters
The ∼69 Da higher molecular weight suggests distinct protein-binding surface area and synthetic intermediate utility, enabling SAR differentiation even when lipophilicity is matched.
- [1] PubChem. N-(6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide. CID 25855366. https://pubchem.ncbi.nlm.nih.gov/compound/1021213-64-8 (accessed 2026-04-30). View Source
- [2] PubChem. N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide. CID 25855249. https://pubchem.ncbi.nlm.nih.gov/compound/1021254-37-4 (accessed 2026-04-30). View Source
